1-[acetyl(thiophen-2-ylmethyl)amino]-N-cyclohexylcyclohexanecarboxamide
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Overview
Description
1-[acetyl(thiophen-2-ylmethyl)amino]-N-cyclohexylcyclohexanecarboxamide is a complex organic compound that features a thiophene ring, an amide group, and a cyclohexyl group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[acetyl(thiophen-2-ylmethyl)amino]-N-cyclohexylcyclohexanecarboxamide typically involves the acylation of thiophene derivatives with cyclohexylamine and cyclohexanecarboxylic acid. The reaction conditions often include the use of catalysts such as boronic acids or phosphine oxides to facilitate the amidation process . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure scalability and consistency. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[acetyl(thiophen-2-ylmethyl)amino]-N-cyclohexylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-[acetyl(thiophen-2-ylmethyl)amino]-N-cyclohexylcyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-[acetyl(thiophen-2-ylmethyl)amino]-N-cyclohexylcyclohexanecarboxamide involves its interaction with specific molecular targets. The thiophene ring is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit certain kinases or enzymes involved in inflammatory pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: A thiophene derivative used as an antispasmodic.
Timepidium Bromide: Another thiophene-based compound with antispasmodic properties.
Uniqueness
1-[acetyl(thiophen-2-ylmethyl)amino]-N-cyclohexylcyclohexanecarboxamide is unique due to its combination of a thiophene ring with a cyclohexyl group, which may confer distinct pharmacological properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C20H30N2O2S |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-[acetyl(thiophen-2-ylmethyl)amino]-N-cyclohexylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H30N2O2S/c1-16(23)22(15-18-11-8-14-25-18)20(12-6-3-7-13-20)19(24)21-17-9-4-2-5-10-17/h8,11,14,17H,2-7,9-10,12-13,15H2,1H3,(H,21,24) |
InChI Key |
BFTDZRXIKCGFOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=CS1)C2(CCCCC2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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